molecular formula C5H8BrNO2 B13390632 2-Amino-4-bromopent-4-enoic acid CAS No. 7145-00-8

2-Amino-4-bromopent-4-enoic acid

Cat. No.: B13390632
CAS No.: 7145-00-8
M. Wt: 194.03 g/mol
InChI Key: YTCSGBSYHNQHFD-UHFFFAOYSA-N
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Description

2-Amino-4-bromopent-4-enoic acid is an organic compound with the molecular formula C5H8BrNO2 It is a derivative of pentenoic acid, featuring an amino group at the second position and a bromine atom at the fourth position of the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromopent-4-enoic acid typically involves the bromination of 4-pentenoic acid followed by the introduction of an amino group. One common method is the reaction of 4-pentenoic acid with bromine in the presence of a catalyst to yield 4-bromopent-4-enoic acid. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromopent-4-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the double bond or the bromine atom can yield saturated or debrominated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-amino-4-hydroxypent-4-enoic acid or 2-amino-4-alkoxypent-4-enoic acid.

    Oxidation: Formation of 2-amino-4-bromo-4-oxopentanoic acid.

    Reduction: Formation of 2-amino-4-bromopentanoic acid or 2-amino-4-pentenoic acid.

Scientific Research Applications

2-Amino-4-bromopent-4-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromopent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of target proteins and influence biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloropent-4-enoic acid
  • 2-Amino-4-fluoropent-4-enoic acid
  • 2-Amino-4-iodopent-4-enoic acid

Uniqueness

2-Amino-4-bromopent-4-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs

Properties

IUPAC Name

2-amino-4-bromopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSGBSYHNQHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281548
Record name 2-amino-4-bromopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-00-8
Record name NSC21942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-bromopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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